3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
Description
3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a pyridazine-based compound featuring a 4-ethylphenylsulfonylpiperazine substituent at position 3 and a methyl group at position 4. Pyridazines are nitrogen-containing heterocycles known for their diverse pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities . The ethylphenylsulfonyl group enhances lipophilicity and may influence receptor binding, while the methyl group at position 6 contributes to steric and electronic modulation. This compound is structurally analogous to other piperazine-linked pyridazines, which are often synthesized via nucleophilic substitution reactions between dichloropyridazines and substituted piperazines .
Properties
IUPAC Name |
3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-15-5-7-16(8-6-15)24(22,23)21-12-10-20(11-13-21)17-9-4-14(2)18-19-17/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKOTSEDYAARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Findings:
Substituent Impact on Activity: Sulfonyl Groups: The ethylphenylsulfonyl group in the target compound likely enhances metabolic stability compared to the methanesulfonyl group in , which may exhibit higher polarity and faster clearance. Fluorophenyl vs. Ethylphenyl: The 2-fluorophenylpiperazine in shows strong antinociceptive activity, whereas the ethylphenylsulfonyl group in the target compound may prioritize kinase inhibition due to bulkier substituents . Pyrazole vs. Piperazine: Pyrazole-containing derivatives (e.g., ) demonstrate distinct binding modes to targets like COX-2 or kinases, whereas piperazine-linked compounds often modulate serotonin or dopamine receptors .
Synthetic Accessibility: The target compound shares a common synthesis pathway (nucleophilic substitution) with fluorophenylpyridazinones , but its sulfonylation step requires specialized reagents (e.g., 4-ethylbenzenesulfonyl chloride), increasing complexity compared to non-sulfonylated analogues .
Pharmacological Potential: While the fluorophenyl derivative showed 99% yield in hydrazide condensation, the target compound’s biological data remain underexplored.
Data Tables
Table 1: Physicochemical Properties of Selected Pyridazine Derivatives
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 387.45 | 3.2 | 0.12 |
| 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone | 328.34 | 2.8 | 0.45 |
| N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine | 291.33 | 2.5 | 0.78 |
Research Findings and Critical Analysis
Pyrazole-containing analogues (e.g., ) exhibit higher solubility but lower predicted LogP, suggesting a trade-off between bioavailability and target engagement.
Gaps in Knowledge: Limited biological data exist for the target compound compared to well-studied derivatives like the fluorophenylpyridazinone . Anticancer assays using standard cell lines (e.g., MCF-7, HeLa) are needed. Computational docking studies could clarify its affinity for kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2), as seen in structurally related compounds .
Conclusion : The target compound’s unique sulfonylated piperazine and methylpyridazine scaffold position it as a promising candidate for further pharmacological exploration, particularly in oncology. Comparative studies highlight the critical role of substituent choice in balancing solubility, stability, and activity.
Biological Activity
3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine, also known as 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, is a heterocyclic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyridazine core with piperazine and sulfonyl groups, which play crucial roles in its biological interactions. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N6O2S |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The sulfonamide group enhances the compound's binding affinity to target proteins, which may lead to inhibition of specific enzymatic activities or modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells.
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, suggesting potential applications in neurology.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antiviral Properties
Preliminary studies suggest that the compound may possess antiviral activity by inhibiting viral replication pathways. This has opened avenues for further exploration in the treatment of viral infections.
Antimicrobial Effects
The compound has exhibited antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
Table of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, particularly in breast and lung cancer models.
- Antiviral Efficacy Study : In vitro assays showed that the compound could reduce viral load in infected cells by targeting specific viral enzymes.
- Antimicrobial Evaluation : A series of tests against common pathogens revealed that the compound effectively inhibited growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
